molecular formula C6H5F3N2O3 B3395702 Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 944903-98-4

Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B3395702
CAS No.: 944903-98-4
M. Wt: 210.11 g/mol
InChI Key: UEWHDKZLUMERPH-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of the trifluoromethyl group imparts significant stability and lipophilicity, making it an attractive candidate for pharmaceutical and agrochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl trifluoroacetate with hydrazine hydrate to form an intermediate, which then undergoes cyclization with carbon disulfide and subsequent oxidation to yield the desired oxadiazole compound .

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are increasingly used to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products: The major products depend on the type of reaction. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine: The compound’s unique structure and properties have led to its investigation as a potential pharmaceutical agent. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer drugs due to its ability to interact with biological targets effectively.

Industry: In the agrochemical industry, this compound is explored for its potential as a pesticide or herbicide. Its stability and bioactivity make it a candidate for protecting crops from pests and diseases.

Mechanism of Action

The mechanism by which Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The oxadiazole ring can interact with active sites of enzymes, inhibiting their function and leading to the desired biological effect.

Comparison with Similar Compounds

  • Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate
  • Methyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate
  • Ethyl 5-(difluoromethyl)-1,3,4-oxadiazole-2-carboxylate

Comparison: this compound is unique due to the position of the trifluoromethyl group and the ethyl ester functionality, which influence its reactivity and biological activity. Compared to its analogs, it often exhibits higher stability and lipophilicity, making it more effective in certain applications.

Properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O3/c1-2-13-4(12)3-10-11-5(14-3)6(7,8)9/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWHDKZLUMERPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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